

applications of methyl 2-methoxypropionate in coatings and adhesives

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: *Methyl 2-methoxypropionate*

Cat. No.: *B031606*

[Get Quote](#)

As a Senior Application Scientist, this guide provides a detailed technical overview of **methyl 2-methoxypropionate**, focusing on its application in coatings and adhesives. The structure of this document is designed to build from fundamental properties to practical application and evaluation, reflecting a logical workflow for researchers and formulation chemists.

Introduction to Methyl 2-Methoxypropionate

Methyl 2-methoxypropionate (CAS No. 17639-76-8) is an organic compound classified as an ether-ester.^[1] It is a colorless to pale yellow liquid characterized by a mild, fruity odor.^{[1][2]} Its unique chemical structure, possessing both ether and ester functional groups, imparts a desirable combination of properties, making it a versatile solvent in various industrial applications, including high-performance coatings and adhesives.^[1]

While detailed performance data for **methyl 2-methoxypropionate** is not as prevalent in public literature as for its isomer, methyl 3-methoxypropionate (MMP), its structural characteristics allow us to infer its primary functions and benefits in formulation chemistry. It is soluble in water and various organic solvents, a key characteristic for its use in diverse formulation types.^{[3][4]}
^[5]

Chemical Structure and Synonyms:

- IUPAC Name: methyl 2-methoxypropanoate^{[2][6]}
- Synonyms: 2-Methoxypropanoic acid methyl ester, Methyl α -methoxypropionate^{[1][3]}

- Molecular Formula: C₅H₁₀O₃[\[2\]](#)[\[6\]](#)
- Molecular Weight: 118.13 g/mol [\[2\]](#)[\[6\]](#)

Physicochemical Properties

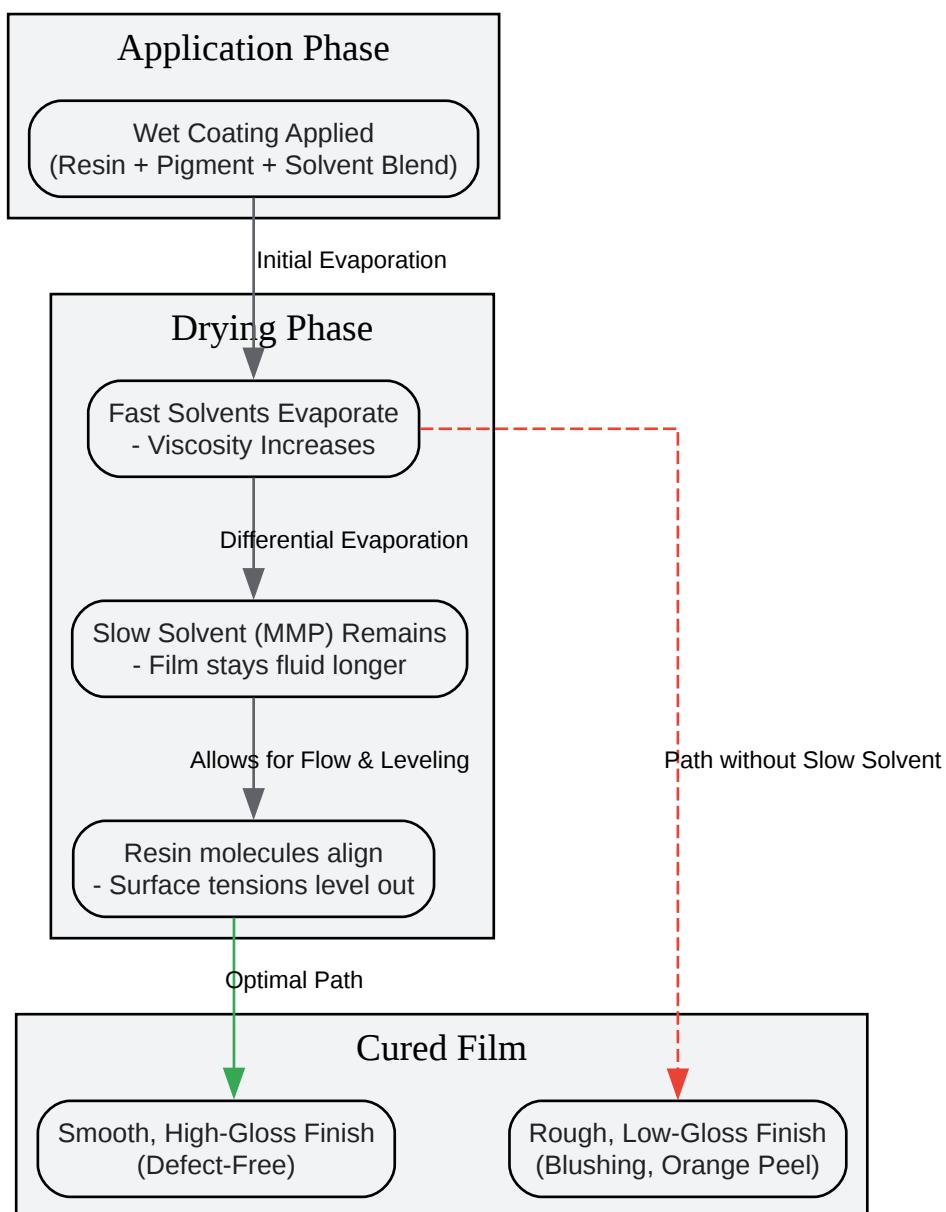
A solvent's performance is dictated by its physical and chemical properties. These parameters determine its interaction with other formulation components, its behavior during application, and its environmental footprint.

Property	Value	Source(s)	Significance in Formulations
CAS Number	17639-76-8	[2][6]	Unique identifier for chemical substance registration.
Appearance	Clear, colorless to pale yellow liquid	[2]	Ensures no unwanted color is imparted to the final coating or adhesive.
Boiling Point	43-44°C (at 15 mmHg)	[7]	Indicates volatility. A high boiling point at atmospheric pressure suggests a slow evaporation rate, crucial for film formation.
Flash Point	36°C (96°F)	[3][7]	Classifies the material as a flammable liquid, dictating handling, storage, and transportation requirements.[3][4]
Refractive Index	1.3945–1.3985 (at 20°C)	[2]	Used for quality control and purity assessment.
Solubility	Soluble in water & various organic solvents	[3][4]	Allows for use in a wide range of resin systems, including polar and non-polar polymers, and potentially in water-reducible formulations.

Evaporation Rate	Data not publicly available	-	Inferred to be slow. Based on its structure, it likely acts as a retarder solvent, allowing for improved flow, leveling, and extended wet-edge time.[8][9]
Kauri-Butanol (Kb) Value	Data not publicly available	-	Inferred to be high. Ether-esters typically exhibit strong solvency for a wide array of resins (e.g., acrylics, polyurethanes, epoxies).[10][11]

Core Applications in Coatings

The primary role of **methyl 2-methoxypropionate** in coatings is as a high-performance "retarder" solvent. Its inferred slow evaporation rate is critical for optimizing the film formation process and final appearance.[8][12]


Mechanism of Action: Improving Film Quality

In a coating formulation, a blend of solvents with varying evaporation rates is often used.[12] Fast-evaporating solvents provide initial viscosity reduction for application, while slow-evaporating solvents, like **methyl 2-methoxypropionate**, remain in the wet film longer. This extended liquid phase is crucial for two reasons:

- Flow and Leveling: It allows the coating sufficient time to flow out and level, eliminating application marks such as brush strokes or orange peel from spraying. This results in a smoother, higher-gloss finish.[9]
- Blush Resistance: In humid conditions, fast-evaporating solvents can cool the surface of the coating, causing moisture to condense and creating a milky haze (blushing). A slow solvent

helps to prevent this by keeping the surface temperature from dropping too rapidly.[\[9\]](#)

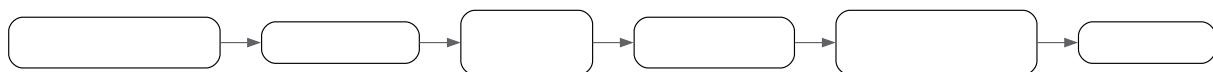
The diagram below illustrates the role of a slow solvent in the film-forming process.

[Click to download full resolution via product page](#)

Caption: Role of a slow solvent in achieving a defect-free coating.

Formulation Types

Methyl 2-methoxypropionate is particularly valuable in formulations where a high-quality finish is paramount.


- **High-Solids Coatings:** In these environmentally preferred formulations, the concentration of resin is high and solvent is low.[13] A strong, slow-evaporating solvent is essential to effectively reduce the viscosity for application while ensuring excellent film properties.
- **Automotive Refinishing:** Achieving a "Class A" finish is critical. Retarder solvents are used to ensure perfect gloss and prevent defects during the drying of clearcoats.
- **Industrial and Maintenance Coatings:** For applications on large surfaces, a longer "wet edge" time is needed to allow for overlapping application passes without leaving marks. Slow solvents extend this working time.[14]

Core Applications in Adhesives

In adhesives, particularly solvent-based polyurethane or acrylic systems, **methyl 2-methoxypropionate** serves to control viscosity and drying time.

- **Viscosity Control:** It dissolves the solid polymer resins, reducing the viscosity to a level suitable for application, whether by spraying, rolling, or spreading.[15]
- **Open Time Adjustment:** Similar to its role in coatings, it extends the "open time" of the adhesive. This is the window during which the adhesive remains wet and tacky, allowing for the positioning and assembly of the parts to be bonded.
- **Substrate Wetting:** By keeping the adhesive in a low-viscosity state for longer, the solvent helps the formulation to effectively "wet out" the substrate, flowing into microscopic pores and crevices. This ensures intimate contact and promotes stronger adhesion.

The workflow for incorporating a new solvent into an adhesive formulation is outlined below.

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating a solvent in an adhesive formulation.

Experimental Protocols

To validate the performance of **methyl 2-methoxypropionate** in a formulation, a series of standardized tests must be conducted. The following protocols are based on ASTM International standards and represent a self-validating system for evaluation.

Protocol 1: Evaluation in a High-Solids Acrylic Coating

Objective: To determine the effect of **methyl 2-methoxypropionate** on the volatile content, adhesion, and hardness of a model high-solids acrylic coating compared to a standard solvent like n-butyl acetate.

Materials:

- High-solids acrylic polyol resin
- Polyisocyanate crosslinker
- **Methyl 2-methoxypropionate** (Test Solvent)
- n-Butyl Acetate (Control Solvent)
- Flow and leveling additives
- Steel test panels (Q-Panels or equivalent)
- Analytical balance, syringes, aluminum foil dishes
- Forced draft oven
- Adhesion test kit (cutting tool, specified tape) per ASTM D3359[16]
- Pendulum hardness tester per ASTM D4366[17]

Procedure:

- Formulation Preparation:

- Prepare two coating formulations (Control and Test) as specified in the table below.
- In a mixing vessel, combine the acrylic resin and solvent. Mix until homogeneous.
- Add flow additives and mix thoroughly.
- Just prior to application, add the stoichiometric amount of polyisocyanate crosslinker and mix gently but thoroughly.

Component	Control Formulation (grams)	Test Formulation (grams)
High-Solids Acrylic Resin	60.0	60.0
n-Butyl Acetate	20.0	0.0
Methyl 2-methoxypropionate	0.0	20.0
Flow Additive	1.0	1.0
Polyisocyanate	19.0	19.0
Total	100.0	100.0

- Film Application:
 - Apply the formulated coatings to separate steel panels using a drawdown bar to achieve a consistent wet film thickness (e.g., 75 µm or 3 mils).
 - Allow panels to flash off at ambient temperature for 15 minutes, then cure in an oven according to the resin manufacturer's recommendation (e.g., 30 minutes at 80°C).
- Performance Testing (after 24-hour conditioning):
 - Volatile Content (ASTM D2369):
 - Weigh an aluminum dish (W1).[\[18\]](#)
 - Add approximately 0.5 g of the liquid coating to the dish and reweigh (W2).[\[19\]](#)

- Heat in an oven at 110°C for 60 minutes.[1][19]
- Cool in a desiccator and perform a final weighing (W3).[18]
- Calculate: % Volatile Content = [(W2 - W3) / (W2 - W1)] * 100. This confirms the non-volatile (solids) content of the formulation.[20]
- Adhesion (ASTM D3359 - Test Method B):
 - Using a sharp cutting tool, make a cross-hatch lattice pattern through the coating to the substrate.[21]
 - Apply the specified pressure-sensitive tape firmly over the lattice.[16]
 - Rapidly peel the tape back at a 180° angle.[16]
 - Rate the adhesion on a scale of 5B (no detachment) to 0B (severe detachment) by comparing with the standard's illustrations.[21]
- Hardness (ASTM D4366 - König Pendulum):
 - Place the coated panel on the instrument stage.[17]
 - Set the pendulum oscillating from a specified angle (e.g., 6°).[22]
 - Measure the time in seconds required for the amplitude to decrease to a second specified angle (e.g., 3°). A longer time indicates a harder surface.[22]

Causality and Interpretation:

- If the Test Formulation shows improved gloss and fewer surface defects, it validates the role of **methyl 2-methoxypropionate** as a leveling agent.
- A higher hardness value (König seconds) may indicate more complete crosslinking, potentially facilitated by the solvent's ability to maintain system mobility during cure.
- Adhesion results should be equivalent or better than the control. Poor adhesion could indicate solvent retention at the substrate interface, suggesting a need to adjust the cure

schedule.

Safety and Handling

Methyl 2-methoxypropionate is a flammable liquid and can cause skin, eye, and respiratory irritation.[3][4]

- Handling: Use in a well-ventilated area, away from heat, sparks, and open flames. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[4]
- Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from oxidizing agents.[4]
- Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

Methyl 2-methoxypropionate is a valuable, high-performance ether-ester solvent for the coatings and adhesives industry. Its inferred properties as a slow-evaporating, strong solvent make it an excellent choice for formulators seeking to improve film appearance, control drying characteristics, and enhance application properties, particularly in high-solids and performance-critical systems. The protocols outlined in this guide provide a robust framework for validating its efficacy and optimizing its use in specific formulations.

References

- ASTM International.
- ASTM International.
- Industrial Physics. ASTM D4366 testing. [\[Link\]](#)
- Coatings Gal.
- Infinita Lab.
- iTeh Standards.
- Touchstone Research Laboratory. VOC Testing – ASTM D2369 & EPA Method 24. [\[Link\]](#)
- ChemQuest. ASTM Tape Adhesion Testing: The Tape Conundrum. [\[Link\]](#)
- Micom Laboratories. ASTM D3359 Test Methods For Measuring Adhesion By Tape. [\[Link\]](#)
- The ANSI Blog. ASTM D3359-23: Tape Test Methods for Measuring Adhesion. [\[Link\]](#)
- LR-TEST.

- QUALTECH PRODUCTS INDUSTRY.
- ASTM International. ASTM D4366-16(2021)
- High Performance Coatings.
- PCI Magazine.
- UL Prospector. Coatings Clinic: Solvent Properties. [\[Link\]](#)
- Park, Kinam.
- JCT Coatings Tech.
- Wikipedia. Kauri-butanol value. [\[Link\]](#)
- Best Technology.
- ACL Staticide. Using Kauri-Butanol Values to Asses Cleaning Solvent Strengths. [\[Link\]](#)
- Google Patents.
- Fisher Scientific.
- Prechem.
- Keyton Energy.
- Google Patents. US5272224A - Polyurethane based adhesion composition and method.
- Google Patents. US11066572B2 - Method of preparing high-performance water-soluble acrylic resin with high solid content and low viscosity.
- MDPI. Preparation of Polyurethane Adhesives from Crude and Purified Liquefied Wood Sawdust. [\[Link\]](#)
- Covestro Solution Center. COV-027 Raw Materials for High Performance Adhesives. [\[Link\]](#)
- GSI Creos Mr. Mild Paint Retarder (Solvent) 40ml. [\[Link\]](#)
- Google Patents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. store.astm.org [store.astm.org]
- 2. Methyl 2-methoxypropionate, 98% 25 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 3. METHYL 2-METHOXYPROPIONATE | 17639-76-8 [amp.chemicalbook.com]
- 4. Methyl 2-methoxypropionate, 98% 25 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.fi]

- 5. METHYL 2-METHOXYPROPIONATE | 17639-76-8 [chemicalbook.com]
- 6. Methyl 2-methoxypropionate, 98% | Fisher Scientific [fishersci.ca]
- 7. Methyl 2-methoxypropionate, 98% 5 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.co.uk]
- 8. specialchem.com [specialchem.com]
- 9. pcimag.com [pcimag.com]
- 10. Kauri-butanol value - Wikipedia [en.wikipedia.org]
- 11. besttechnologyinc.com [besttechnologyinc.com]
- 12. paint.org [paint.org]
- 13. paint.org [paint.org]
- 14. US20070101902A1 - Low VOC solvent useful with paints and coatings - Google Patents [patents.google.com]
- 15. solutions.covestro.com [solutions.covestro.com]
- 16. store.astm.org [store.astm.org]
- 17. store.astm.org [store.astm.org]
- 18. infinitalab.com [infinitalab.com]
- 19. ASTM D2369: Why It Matters For Coatings [croccoatings.com]
- 20. trl.com [trl.com]
- 21. micomlab.com [micomlab.com]
- 22. industrialphysics.com [industrialphysics.com]
- To cite this document: BenchChem. [applications of methyl 2-methoxypropionate in coatings and adhesives]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b031606#applications-of-methyl-2-methoxypropionate-in-coatings-and-adhesives>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com